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A Comprehensive Review of Paxalisib Clinical Trials and its Position Among PI3BK/mTOR
Inhibitors in Glioblastoma Treatment

This guide provides a meta-analysis of clinical trial outcomes for paxalisib, a brain-penetrant
inhibitor of the PIBK/mTOR pathway, in the context of glioblastoma (GBM). It is intended for
researchers, scientists, and drug development professionals, offering an objective comparison
with other PI3BK/mTOR inhibitors that have been investigated for this aggressive brain cancer.
The information is presented through structured data tables, detailed experimental protocols,
and visualizations of the relevant signaling pathways and clinical trial workflows.

Introduction to Paxalisib and the PISBK/ImMTOR
Pathway in Glioblastoma

Glioblastoma is the most common and aggressive primary brain tumor in adults.[1][2] A key
signaling pathway frequently dysregulated in GBM is the PI3K/Akt/mTOR pathway, which plays
a crucial role in cell growth, proliferation, and survival.[1] This makes it a prime target for
therapeutic intervention. Paxalisib (formerly GDC-0084) is an oral, small-molecule inhibitor of
PI3K and mTOR that has the critical ability to cross the blood-brain barrier, a significant hurdle

for many cancer therapies targeting brain tumors.[3]
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Paxalisib Clinical Trial Outcomes: A Quantitative
Summary

Paxalisib has been evaluated in several clinical trials, most notably the Phase 2 study
(NCT03522298) and the Phase 2/3 GBM AGILE (NCT03970447) adaptive platform trial. These
studies have primarily focused on patients with newly diagnosed glioblastoma with an

unmethylated O6-methylguanine-DNA methyltransferase (MGMT) promoter status, a patient

population with inherent resistance to the standard-of-care chemotherapy, temozolomide.[4][5]
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Safety and Tolerability

The safety profile of paxalisib has been consistent across clinical trials. The most common
treatment-related adverse events include:

Grade 3 or Higher
Adverse Event Management
Frequency

] Managed with insulin or
Hyperglycemia Reported )
metformin[7]

- - Dose-limiting toxicity at ]
Oral Mucositis (Stomatitis) Dose adjustment
75mg[8]

Skin Rash Reported Symptomatic treatment

The maximum tolerated dose (MTD) for paxalisib was established at 60 mg once daily.[8]

Comparative Analysis with Other PIBKImMTOR
Inhibitors in Glioblastoma

To provide a broader perspective, this section compares the clinical trial outcomes of paxalisib
with other PI3K/mTOR inhibitors that have been investigated in glioblastoma.
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Mechanism of
Drug .
Action

Key Clinical Trial
Findings in
Glioblastoma

Common Grade 3/4
Adverse Events

Dual PIBK/mTOR

Paxalisib (GDC-0084) o
inhibitor

Improved OS in newly
diagnosed
unmethylated MGMT
GBM compared to
SOC.[5][6]

Hyperglycemia, oral
mucositis, skin rash.

[5]

Buparlisib (BKM120) Pan-PI3K inhibitor

Minimal single-agent
efficacy in recurrent
GBM despite brain
penetration.
Incomplete blockade
of the PI3K pathway
was observed.[9][10]
Median PFS of 1.7
months.[10]

Lipase elevation,
fatigue,
hyperglycemia,
elevated ALT.[9][10]

Dual PIBK/mMTOR

Voxtalisib (XL765) N
inhibitor

Favorable safety
profile in combination
with temozolomide.
Moderate inhibition of
the PI3K pathway.

Best response was

partial response in 4%

of evaluable patients
with high-grade
glioma.[11]

Lymphopenia,
thrombocytopenia.[11]

Experimental Protocols

Paxalisib Phase 2 Study (NCT03522298) Methodology

This open-label, multicenter study consisted of two stages.[12][13]

o Stage 1 (Dose Escalation): This stage utilized a standard 3+3 dose-escalation design to

determine the MTD of once-daily oral paxalisib.[12][13]
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o Stage 2 (Expansion): This was a two-arm, open-label expansion cohort where patients were
randomized 1:1 to receive paxalisib at the MTD under fed or fasted conditions.[12][13]

Patient Population: Eligible patients were adults with newly diagnosed glioblastoma with
unmethylated MGMT promoter status who had completed initial surgical resection and
chemoradiotherapy.[12]

Treatment: Paxalisib was administered orally in continuous 28-day cycles until disease
progression or unacceptable toxicity.[12]

Primary Endpoints:
e Stage 1: Determine the MTD.[12]

o Stage 2: Evaluate safety, tolerability, and pharmacokinetics.[12]

GBM AGILE (NCT03970447) Trial Design

GBM AGILE is an international, multi-arm, adaptive Phase 2/3 platform trial.[14]

Adaptive Randomization: The trial uses a Bayesian response adaptive randomization design
to assign patients to different treatment arms based on their performance.[14]

o Patient Population: The paxalisib arm enrolled patients with both newly diagnosed
unmethylated MGMT GBM and recurrent GBM.[4]

o Treatment: In the newly diagnosed cohort, patients received temozolomide and radiation
therapy before starting paxalisib.[15] Patients with recurrent GBM received only paxalisib.
[15]

e Primary Endpoint: The primary endpoint for the trial is overall survival (OS).[14]

Visualizing the Molecular Pathway and Clinical
Workflow

PI3K/Akt/mTOR Signaling Pathway Inhibition by
Paxalisib
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Caption: Paxalisib inhibits PI3K and mTOR, blocking downstream signaling for cell growth and
survival.

Experimental Workflow for Paxalisib Phase 2 Trial
(NCT03522298)
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Patient Screening

Eligibility Criteria Met:
- Newly Diagnosed GBM
- Unmethylated MGMT
- Post-Surgery & Chemo-Radiation
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Caption: Workflow of the two-stage Phase 2 clinical trial for paxalisib in glioblastoma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Paxalisib in Glioblastoma: A Meta-Analysis of Clinical
Trial Outcomes and Comparative Landscape]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b607614#meta-analysis-of-paxalisib-clinical-trial-
outcomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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